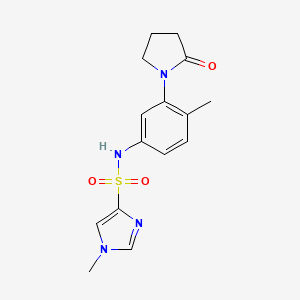

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Direct Methylation and Trifluoroethylation

Researchers have developed methodologies for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing a route to various room temperature ionic liquids (RTILs). This approach yields high yields of the corresponding salts and represents a significant advancement in the field of ionic liquid synthesis (Zhang, Martin, & Desmarteau, 2003).

Antibacterial Applications

Novel Heterocyclic Compounds with Antibacterial Properties

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The research explored the reactivity of precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, leading to the production of compounds with significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Catalytic Applications

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)-Substituted Sulfonamides

This research demonstrates a one-pot, two-step synthesis method using zinc chloride as a catalyst, simplifying the production process of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from arylglyoxal hydrates, 2-aminopyridines, and sulfonamides. The procedure offers a cost-effective and straightforward approach to obtaining these compounds in moderate to good yields (Yu et al., 2014).

Analytical Applications

Development of ELISA for Sulfonamide Antibiotics

A highly sensitive enzyme-linked immunosorbent assay (ELISA) has been developed using antibodies generated for broad specificity detection of sulfonamide antibiotic congeners. This technique allows for accurate measurements in complex matrices such as milk without prior sample cleanup, demonstrating the potential for widespread analytical applications (Adrián et al., 2009).

Electrophysiological Activity

Cardiac Electrophysiological Activity of N-substituted Imidazolylbenzamides

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that these compounds exhibit potency in in vitro Purkinje fiber assays comparable to that of known class III agents, indicating the potential for developing new treatments based on the electrophysiological activity of these compounds (Morgan et al., 1990).

Propriétés

IUPAC Name |

1-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-11-5-6-12(8-13(11)19-7-3-4-15(19)20)17-23(21,22)14-9-18(2)10-16-14/h5-6,8-10,17H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUOIEBWHADIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(C=N2)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)